ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The compound also contains a 1,2,3-triazole ring, which is often used in drug design for its stability and ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel derivatives involving ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate and their subsequent screening for antimicrobial activities. These studies aim to develop new compounds with potential as antimicrobial agents, exploring the structure-activity relationships to enhance efficacy against various microorganisms.
Antimicrobial Derivatives Synthesis : A study by Bektaş et al. (2007) detailed the synthesis of some new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, evaluating their antimicrobial activities. Certain compounds demonstrated good to moderate activities against tested microorganisms, highlighting the potential of these derivatives in antimicrobial applications Molecules.
Biological Activity Evaluation : Further investigations into the biological activities of derivatives, including antimicrobial, antilipase, and antiurease activities, have been conducted. Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, revealing some compounds with good-moderate antimicrobial activity and notable antiurease and antilipase activities Medicinal Chemistry Research.
Structural and Mechanistic Studies
Research also encompasses structural and mechanistic studies of these derivatives, aiming to understand their interaction with biological targets and optimize their pharmacological profiles.
Structural Characterization : Studies like those conducted by Weatherhead-Kloster et al. (2005) have focused on the structural characterization of related compounds, utilizing techniques such as X-ray diffraction to elucidate the hydrogen-bonding networks and polymorphism. These investigations provide insights into the molecular basis of the compounds' activities The Journal of organic chemistry.
Mechanistic Insights : The reaction mechanisms of these compounds have been explored to understand their biological activities better. For instance, Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, providing mechanistic insights that could guide the design of new derivatives with enhanced biological activities Russian Journal of General Chemistry.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[5-(3-chloroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O3/c1-2-26-16(25)23-8-6-22(7-9-23)15(24)13-14(20-21-19-13)18-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPXJWYCVBYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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